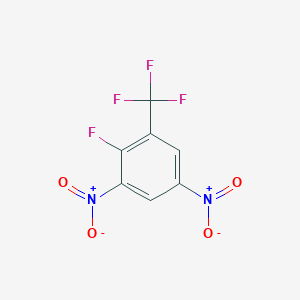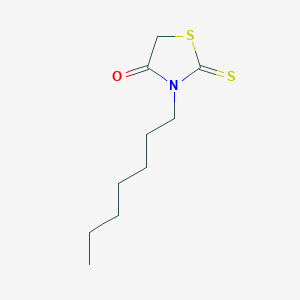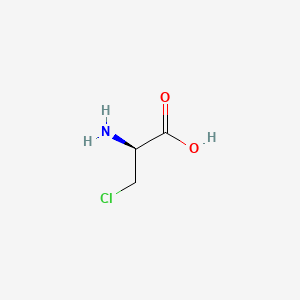
2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2F4N2O4. It is a member of the trifluoromethylbenzenes, which are characterized by the presence of a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure, which includes both nitro and fluoro substituents, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
The synthesis of 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene typically involves nitration reactions. One common method includes the nitration of 2-fluorobenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product . Industrial production methods often involve similar nitration processes, with careful control of reaction parameters to optimize yield and purity .
Analyse Des Réactions Chimiques
2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups that stabilize the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields 2-fluoro-1,5-diamino-3-(trifluoromethyl)benzene .
Applications De Recherche Scientifique
2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene is primarily related to its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the fluoro and trifluoromethyl groups influence the compound’s reactivity and stability. These functional groups can interact with molecular targets, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparaison Avec Des Composés Similaires
2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene can be compared with other trifluoromethylbenzenes, such as:
2-Chloro-1,5-dinitro-3-(trifluoromethyl)benzene: Similar in structure but with a chlorine substituent instead of fluorine, affecting its reactivity and applications.
1-Fluoro-2,4-dinitrobenzene: Lacks the trifluoromethyl group, which significantly alters its chemical properties and uses.
2-Fluorobenzotrifluoride: A precursor in the synthesis of this compound, with different reactivity due to the absence of nitro groups.
The uniqueness of this compound lies in its combination of fluoro, nitro, and trifluoromethyl groups, which confer distinct chemical properties and make it a versatile intermediate in various chemical syntheses .
Propriétés
IUPAC Name |
2-fluoro-1,5-dinitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYHGXUXEKNESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3133447.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/structure/B3133453.png)










